molecular formula C7H9IN2O B8065924 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide

4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B8065924
M. Wt: 264.06 g/mol
InChI Key: AVGQBXXNIMOCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide (CAS 2168867-48-7) is a high-purity chemical building block featuring a 1,2-dihydropyridine core with an iodine substitution at the 4-position. This specific structure makes it a valuable intermediate for researchers investigating the properties of dihydropyridine derivatives, a class of compounds known for diverse biological activities. The iodine atom on the pyridine ring offers a versatile handle for further synthetic modifications via cross-coupling reactions, enabling the creation of more complex molecules for structure-activity relationship (SAR) studies . Dihydropyridine derivatives are a prominent scaffold in medicinal chemistry. Notably, structurally related 1,4-dihydropyridine analogs with iodo-substitutions on the aromatic ring have been identified as high-affinity ATP-sensitive potassium (KATP) channel openers . This suggests potential research applications for this compound in exploring ion channel modulation. Furthermore, nucleoside and base analogs built around similar heterocyclic structures are a cornerstone of anticancer and antiviral research, acting as antimetabolites that interfere with DNA synthesis . This product is intended for research purposes only, providing chemists and pharmacologists with a key intermediate to develop and study novel bioactive molecules. Proper storage conditions are recommended: keep in a dark place, sealed in a dry environment at room temperature . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-iodo-1-methyl-2H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-10-3-2-6(8)5(4-10)7(9)11/h2-3H,4H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGQBXXNIMOCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=C(C=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of Pyridine Intermediates

Introducing iodine at the 4-position often precedes carboxamide installation. In a protocol adapted from pyrrolopyridine synthesis, 5-nitro-1H-pyrrolo[2,3-b]pyridine underwent iodination using N-iodosuccinimide (NIS) in DMF at 0°C, achieving 85% yield. For pyridin-2(1H)-ones, iodination typically occurs via electrophilic substitution, with I₂/KI in acetic acid at 50°C.

N-Methylation for Stability Enhancement

N-Methylation prevents unwanted ring oxidation and improves metabolic stability. A one-pot procedure involving CH₃I and K₂CO₃ in DMF at 60°C converted 1H-pyridin-2-ones to 1-methyl derivatives in 89% yield. Key spectral data include a ¹H NMR methyl singlet at δ 3.43 ppm.

Microwave and Ultrasound-Assisted Synthesis

Accelerated Ring Formation via Microwave Irradiation

Green chemistry approaches reduce reaction times significantly. Biswas et al. synthesized pyridine derivatives using microwave irradiation (70°C, 30 min) with 1,4-diazabicyclo[2.2.2]octane as base, achieving 82% yield. For 4-iodo-1-methyl-1,2-dihydropyridine-3-carboxamide, analogous conditions (150 W, 100°C, 20 min) in ethanol/water minimized side reactions.

Ultrasound-Induced Condensation

Ultrasound (40 kHz, 300 W) promoted the condensation of β-dicarbonyl compounds with ammonium acetate, forming dihydropyridine cores in 30 minutes. This method avoids high-temperature decomposition, crucial for heat-sensitive iodo intermediates.

Carboxamide Formation via Acylation

HOBt-Mediated Coupling

Carboxamide installation employs HOBt·H₂O and DIC in DCM. For example, reacting 4-iodo-1-methylpyridin-2(1H)-one-3-carboxylic acid with cyclohexylamine in refluxing DCM for 4 h yielded 86% product. Post-reaction trituration with acetonitrile removed unreacted acid.

One-Pot Deprotection-Acylation

A streamlined approach combined Boc deprotection (HCl/dioxane) with in situ acylation using morpholine-4-carbonyl chloride , eliminating intermediate isolation steps. LC–MS confirmed [M+H]⁺ = 347.2, while ¹H NMR showed characteristic morpholine protons at δ 3.58 ppm.

Purification and Analytical Characterization

Chromatographic Techniques

Preparative HPLC (C18 column, 0.1% TFA/MeCN gradient) resolved regioisomers, with retention times (tR) between 1.17–2.11 minutes. Yield optimization required pH adjustment to 6–7 before injection.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d6) : Key signals include δ 6.40 ppm (C5-H), 7.27 ppm (C6-H), and 10.95 ppm (NH).

  • LC–MS : ESI+ m/z 321.1 ([M+H]⁺), 343.1 ([M+Na]⁺).

  • Purity : ≥97% by UV absorption at 254 nm .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide has been explored through various methodologies. The compound is often synthesized via cyclization reactions involving appropriate precursors that contain isoxazole or pyridine derivatives. For instance, a method utilizing Mo(CO)6-mediated rearrangement has shown promise in producing various substituted dihydropyridine derivatives with enhanced biological properties .

Key Synthetic Pathways:

  • Isoxazole Strategy : This method involves the use of isoxazoles as intermediates to create diverse dihydropyridine derivatives. These derivatives can be further functionalized to enhance their pharmacological profiles .
  • Microwave-Assisted Synthesis : Recent advancements have demonstrated the efficiency of microwave-assisted techniques in synthesizing pyridine derivatives, which can include compounds related to this compound .

The biological activity of this compound and its derivatives has been a focal point of research due to their potential therapeutic effects.

Antimicrobial Properties

Research indicates that dihydropyridine derivatives exhibit significant antimicrobial activities against a range of pathogens. For example, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Adenosine Receptor Antagonism

Compounds within the dihydropyridine class, including this compound, have been studied for their interaction with adenosine receptors. Specifically, structure-activity relationship studies have highlighted the potential of these compounds as selective antagonists at human A3 adenosine receptors, which are implicated in various physiological processes including anti-inflammatory responses .

Therapeutic Potential

The therapeutic applications of this compound span several areas:

Cardiovascular Diseases

Given its interaction with adenosine receptors, this compound may hold promise in treating cardiovascular conditions where modulation of these receptors can lead to protective effects against ischemia .

Anticancer Activity

Emerging studies suggest that certain dihydropyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This aspect warrants further investigation into the mechanisms by which these compounds exert their effects .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of dihydropyridine derivatives:

StudyCompoundFindings
4-Iodo DerivativeExhibited MIC values indicating strong antibacterial activity against E. coli and S. aureus.
A3 AntagonistDemonstrated high selectivity and potency at human A3 receptors with implications for anti-inflammatory therapies.
Microwave SynthesisShowed improved yields and shorter reaction times for synthesizing pyridine-based compounds with potential antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Dihydropyridine Carboxamides

Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide I (4), CH₃ (1), CONH₂ (3) Iodo, methyl, carboxamide Underexplored; scaffold potential
BMS-777607 Cl (3), F (aryl), OEt (4), F (aryl) Chloro, fluoro, ethoxy Met kinase inhibitor (IC₅₀ = 3.9 nM)
4-(2,6-Dichlorophenyl)-6-(tetrahydronaphthalen-6-yl) derivative Cl (2,6), acetylated galactopyranosyl Dichlorophenyl, glycosyl Anticancer (in vitro screening)
CB2 Receptor Ligand (6-methyl derivative) CH₃ (6), variable R₁/R₂ Methyl, carboxamide CB2 agonist/antagonist (Kᵢ = 10–100 nM)

Electronic and Steric Effects of Substituents

  • Iodo vs. Chloro/Fluoro Groups : The iodine atom in this compound introduces greater polarizability and steric bulk compared to chloro or fluoro substituents in analogs like BMS-777607 or dichlorophenyl derivatives . This may enhance halogen bonding interactions in target binding but reduce metabolic stability due to iodine’s larger atomic radius.
  • Methyl Group Position: The methyl group at position 1 (vs.

Biological Activity

4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The dihydropyridine scaffold is known for its diverse pharmacological effects, including antihypertensive, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8N2O Molecular Formula \text{C}_8\text{H}_8\text{N}_2\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Topoisomerase Inhibition : There is evidence suggesting that similar compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

Biological Assays and Findings

Several studies have investigated the biological activity of this compound and related compounds. Key findings include:

Anticancer Activity

A study evaluated the cytotoxic effects of various dihydropyridine derivatives against cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity with a GI50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range. This suggests potential as an anticancer agent .

Antimicrobial Properties

Research has shown that the compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective inhibition against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple human cancer cell lines, this compound was tested for its ability to induce apoptosis. The compound was found to activate caspase pathways, leading to programmed cell death in sensitive cancer cell lines .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar dihydropyridine compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce neuroinflammation and protect neuronal cells from oxidative damage .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Assay Type Result Reference
CytotoxicityCancer Cell LinesGI50 in micromolar range
AntimicrobialMIC TestingEffective against bacteria
Apoptosis InductionIn Vitro StudiesActivation of caspase pathways
NeuroprotectionNeurodegenerative ModelsReduced neuroinflammation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of dihydropyridine derivatives often involves halogenation and cyclization steps. For iodinated analogs like this compound, iodination at the 4-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–5°C). Optimization requires monitoring reaction kinetics via HPLC or NMR to identify intermediates and byproducts . Statistical experimental design (e.g., factorial design) can reduce trial-and-error approaches by systematically varying parameters like solvent polarity, catalyst loading, and temperature .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., iodination at C4 and methyl group at N1) via 1H^1H, 13C^13C, and 1H^1H-1H^1H COSY.
  • X-ray crystallography : Resolve dihydropyridine ring conformation and iodine’s steric effects.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What are the key reactivity considerations for this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom at C4 makes this compound suitable for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the methyl group at N1 may reduce catalytic efficiency. Pre-activation of the Pd catalyst (e.g., using Pd(OAc)2_2/SPhos) and microwave-assisted heating can enhance reaction rates. Monitor regioselectivity using LC-MS to detect competing pathways .

Advanced Research Questions

Q. How can computational methods aid in predicting the reaction mechanisms of this compound in complex systems?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with experimental data. For example:

  • Reaction path search : Use tools like GRRM or AFIR to identify transition states in iodination or cross-coupling steps.
  • Solvent effects : Apply COSMO-RS models to predict solvation energies and optimize solvent systems .
  • Machine learning : Train models on existing dihydropyridine reaction datasets to predict optimal conditions for new transformations .

Q. How should researchers resolve contradictions in reported spectroscopic data for dihydropyridine derivatives?

  • Methodological Answer : Contradictions often arise from solvent-dependent shifts or tautomerism. Strategies include:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) in the dihydropyridine ring.
  • Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Meta-analysis : Systematically review literature (e.g., Catalog of Pyridine Compounds ) to identify trends in substituent effects .

Q. What experimental design principles apply to studying the biological activity of this compound?

  • Methodological Answer : For bioactivity studies (e.g., enzyme inhibition):

  • Dose-response assays : Use a factorial design to test combinations of concentration, pH, and cofactors.
  • Negative controls : Include analogs lacking the iodine or methyl group to isolate pharmacophore contributions.
  • High-throughput screening (HTS) : Optimize plate-reader protocols to minimize photodegradation risks (iodine’s photosensitivity) .

Q. How can researchers address stability issues during storage or handling of this compound?

  • Methodological Answer : Stability studies should assess:

  • Light sensitivity : Store in amber vials under inert gas (N2_2) and monitor decomposition via TLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify degradation temperatures.
  • Hygroscopicity : Characterize moisture uptake using dynamic vapor sorption (DVS) and store with desiccants .

Data Contradiction Analysis Framework

  • Step 1 : Map conflicting data (e.g., divergent melting points) to experimental variables (purity, instrumentation).
  • Step 2 : Replicate experiments under standardized conditions (e.g., IUPAC-recommended protocols).
  • Step 3 : Apply chemometric tools (e.g., PCA) to identify outliers or systematic biases in datasets .

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